![molecular formula C13H8Cl2F3NO B1628653 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 61946-83-6](/img/structure/B1628653.png)

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline

Overview

Description

“4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline” is a laboratory chemical . It is also known as "2,6-Dichloro-4-trifluoromethylaniline" .

Synthesis Analysis

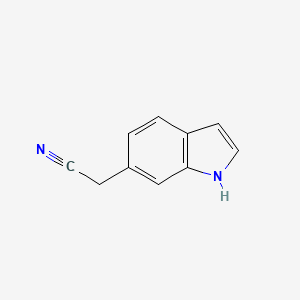

This compound is a key intermediate in the synthesis of Fipronil , a broad-spectrum insecticide developed by the French company Rhône-Poulenc .Molecular Structure Analysis

The molecular formula of this compound is C7H4Cl2F3N . Its average mass is 230.015 Da and its monoisotopic mass is 228.967285 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.532 g/mL at 25 °C . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Synthesis and Characterization for Toxicological Studies

One application of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline derivatives involves the synthesis and characterization of metabolites for toxicological studies. For instance, derivatives have been synthesized to investigate the metabolism and toxicological mechanisms of certain pharmaceuticals. These studies are crucial for understanding the metabolic pathways and potential toxicological effects of drugs and their metabolites (Kenny et al., 2004).

Catalytic Oxidation Studies

Another significant application is in catalytic oxidation studies. Superparamagnetic Fe3O4 nanoparticles, for example, have been synthesized and used to remove phenol and aniline derivatives from aqueous solutions. These studies are integral for environmental remediation, demonstrating the potential of this compound derivatives in wastewater treatment processes to eliminate hazardous pollutants (Zhang et al., 2009).

Electrochemical Applications

The compound has found use in electrochemical applications, particularly in the development of novel fiber coatings for solid phase microextraction of phenols from water. This demonstrates its utility in analytical chemistry for the extraction and analysis of environmental samples, offering a cost-effective, reproducible, and stable method for detecting phenolic compounds in water (Bagheri et al., 2005).

Advanced Material Synthesis

Furthermore, derivatives of this compound have been utilized in the synthesis of advanced materials. For instance, novel polycarbonates for high-temperature electro-optics were synthesized via azo bisphenol amines accessed by Ullmann coupling, showcasing the chemical's role in creating materials with unique optical and thermal properties (Suresh et al., 2003).

Environmental Remediation Techniques

Lastly, the study of photocatalytic hydrogen-evolution cross-couplings illustrates the chemical's application in environmental science. Specifically, the amination of phenols via photocatalysis and cobalt catalysis, without the need for sacrificial oxidants, highlights a novel method for transforming phenolic compounds into valuable amines while simultaneously producing hydrogen gas. This method represents a green chemistry approach to both synthesis and energy production (Zheng et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a key intermediate in the synthesis of certain pesticides , suggesting that its targets may be specific to the pests it is designed to control.

Mode of Action

As an intermediate in the synthesis of pesticides, it likely contributes to the overall efficacy of the final product through its chemical structure and properties .

Biochemical Pathways

Given its role as an intermediate in pesticide synthesis, it may be involved in disrupting essential biochemical pathways in pests, leading to their elimination .

Result of Action

As an intermediate in pesticide synthesis, its contribution to the overall action of the final product is likely significant .

Action Environment

As an intermediate in pesticide synthesis, its effectiveness may be influenced by factors such as temperature, ph, and presence of other chemicals .

properties

IUPAC Name |

4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F3NO/c14-10-5-7(13(16,17)18)6-11(15)12(10)20-9-3-1-8(19)2-4-9/h1-6H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLXJSJOFZXMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606063 | |

| Record name | 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61946-83-6 | |

| Record name | 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

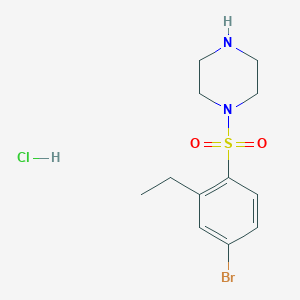

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromo-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1628575.png)